(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride
Description
Chemical Identity and Nomenclature
(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by two stereogenic centers at the 2nd and 4th positions of the five-membered ring. Its systematic IUPAC name, This compound , reflects the absolute configurations (R) at both chiral centers, the methoxy (-OCH₃) substituent at position 4, and the methyl (-CH₃) group at position 2. The hydrochloride salt form enhances aqueous solubility, a critical feature for laboratory handling and potential applications in synthetic chemistry.
Molecular Formula : C₆H₁₄ClNO
Molecular Weight : 151.64 g/mol
CAS Registry Number : 2300174-82-5
SMILES Notation : CO[C@H]1CNC@HC1.Cl
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄ClNO | |
| Molecular Weight | 151.64 g/mol | |
| Stereochemical Notation | (2R,4R) | |
| Purity (Commercial) | ≥97% |
The compound’s stereochemistry is unambiguously defined by the Cahn-Ingold-Prelog priority rules , with the methoxy and methyl groups occupying equatorial positions to minimize steric strain. This configuration influences its conformational flexibility and intermolecular interactions, particularly in chiral environments.
Historical Context in Heterocyclic Chemistry Research
Pyrrolidine derivatives have been pivotal in heterocyclic chemistry since the early 20th century, serving as precursors to pharmaceuticals, agrochemicals, and catalysts. The introduction of methoxy and methyl substituents into the pyrrolidine scaffold emerged as a strategy to modulate electronic and steric properties for tailored reactivity.
The synthesis of this compound represents an advancement in stereoselective pyrrolidine functionalization. Early methods for pyrrolidine synthesis relied on cyclization of 1,4-diamines or reduction of pyrrole derivatives. Modern asymmetric catalysis techniques, such as enantioselective hydrogenation and chiral auxiliary-mediated ring closure, now enable precise control over stereochemistry in compounds like this derivative.
Key Milestones:
- 1950s : Development of stereoselective pyrrolidine synthesis via catalytic hydrogenation of pyrroles.
- 2000s : Application of chiral ligands in transition-metal catalysis to access enantiopure pyrrolidine derivatives.
- 2020s : Commercial availability of this compound for asymmetric synthesis applications.
Significance of Stereochemical Configuration in Pyrrolidine Derivatives
The (2R,4R) configuration confers distinct physicochemical and biological properties compared to other stereoisomers. For example:
- Hydrogen-Bonding Capacity : The methoxy group at C4 acts as a hydrogen-bond acceptor, influencing solubility and molecular recognition.
- Steric Effects : The methyl group at C2 creates a steric shield, directing regioselectivity in reactions such as alkylation or acylation.
- Chiral Induction : In catalysis, this derivative’s fixed stereochemistry can induce asymmetry in products during organocatalytic reactions.
Comparative studies of pyrrolidine stereoisomers reveal stark differences in reactivity. For instance, the (2S,4S)-configured analog (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 1860012-47-0) exhibits altered hydrogen-bonding patterns due to its carboxylic acid substituent, highlighting how minor stereochemical changes drastically affect molecular behavior.
Table 2: Stereochemical Impact on Physicochemical Properties
| Property | (2R,4R)-Isomer | (2S,4S)-Isomer |
|---|---|---|
| Molecular Formula | C₆H₁₄ClNO | C₇H₁₄ClNO₃ |
| Molecular Weight | 151.64 g/mol | 195.64 g/mol |
| Functional Groups | Methoxy, methyl | Methoxy, methyl, carboxylic acid |
| Hydrogen-Bond Donors | 1 (HCl) | 2 (HCl, COOH) |
| LogP (Predicted) | 0.21 | -0.58 |
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2R,4R)-4-methoxy-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-6(8-2)4-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChI Key |
KGUNUNJBNKFHCJ-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1)OC.Cl |
Canonical SMILES |
CC1CC(CN1)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrolysis and Esterification of 4-Methyl-2-Cyanopiperidine Derivatives
A patented method describes the preparation of (2R,4R)-4-methylpiperidine-2-ethyl formate, a close analog, which can be adapted for the pyrrolidine derivative synthesis. The process involves:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Hydrolysis of 4-methyl-2-cyanopiperidine with 6N HCl | Reflux at 100 ± 5 °C for 5 h | Formation of 4-methyl-2-piperidinecarboxylic acid hydrochloride |
| 2 | Esterification with ethanol and thionyl chloride | Reflux for 5-6 h | Formation of 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride |
| 3 | Separation of cis/trans isomers by pulping with methyl tert-butyl ether and ethanol | Room temperature | Isolation of trans isomer with high purity |
| 4 | Resolution using L-tartaric acid | Recrystallization at 40 °C, cooling to 20 ± 5 °C | Enantiomeric enrichment to >98% ee |
This method emphasizes mild reaction conditions, cost-effectiveness, and suitability for scale-up, with a molar yield of approximately 40% in the esterification step.
Catalytic Hydrogenation and Esterification Starting from 4-Methyl-2-Pyridinecarboxylic Acid
Another approach involves:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Catalytic hydrogenation of 4-methyl-2-pyridinecarboxylic acid | Pd/C catalyst, methanol solvent, 45-55 °C, 2-3 atm H2 pressure | Reduction to 4-methylpiperidine-2-carboxylic acid |
| 2 | Esterification with thionyl chloride and dehydrated alcohol in toluene | Room temperature dripwise addition | Formation of carboxylate ester |
| 3 | Separation of trans isomer by silica gel chromatography | Column chromatography | Isolation of trans-4-methyl-2-piperidinecarboxylate |
| 4 | Resolution with chiral organic acid (e.g., D-amygdalic acid) | Crystallization at 10 °C | Isolation of (2R,4R)-4-methyl-2-piperidinecarboxylic acid with high enantiomeric purity |
This method offers a safer and more straightforward operation with reusable chiral reagents and good stereoselectivity.
Synthesis via Grignard Reaction and Cyclization
A classical synthetic route involves:
- Starting from diethyl oxalate and 1-bromo-substituted propylene.
- Performing a Grignard reaction to form intermediate 2-carbonyl-4-substituted-5-cyanoethyl valerate.
- Cyclization to form the piperidine ring.
- Benzyl ester protection and subsequent deprotection.
- Resolution of the trans isomer to obtain the chiral (2R,4R) product.
This method is noted for its use of readily available raw materials and mild reaction conditions but involves more steps and protective group manipulations.
While the above methods focus on piperidine derivatives, the preparation of the pyrrolidine analog this compound involves similar principles with adaptations for the five-membered ring system and methoxy substitution.
- The methoxy group at the 4-position can be introduced via methylation of the corresponding hydroxy intermediate or by using methoxy-substituted starting materials.
- The hydrochloride salt is typically formed by treatment with hydrochloric acid in an appropriate solvent to enhance stability and crystallinity.
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Hydrolysis | 4-methyl-2-cyanopiperidine or pyridine derivative | 6N HCl, reflux | 4-methyl-2-piperidinecarboxylic acid hydrochloride | Mild, scalable |
| 2 | Esterification | Carboxylic acid hydrochloride | Ethanol, thionyl chloride, reflux | Ethyl ester hydrochloride | Efficient ester formation |
| 3 | Isomer Separation | Ester mixture | Methyl tert-butyl ether/ethanol pulping | Trans isomer isolation | Simple, high purity |
| 4 | Resolution | Trans isomer | L-tartaric acid or chiral organic acid | (2R,4R) enantiomer | High enantiomeric excess |
| 5 | Methoxylation | Hydroxy intermediate or direct substitution | Methylating agents (e.g., methyl iodide) | 4-methoxy derivative | Specific to target compound |
| 6 | Salt Formation | Free base | HCl in solvent | Hydrochloride salt | Enhances stability |
- The described methods prioritize operational simplicity, cost-effectiveness, and environmental considerations by avoiding harsh conditions and expensive reagents.
- The use of recrystallization for enantiomeric resolution is preferred over chromatographic methods for industrial scalability.
- The separation of cis/trans isomers by pulping rather than chromatography significantly improves efficiency and reduces solvent use.
- Catalytic hydrogenation under mild pressure and temperature conditions provides a safer alternative to classical reduction methods.
- The methoxy substitution step requires careful control to maintain stereochemical integrity.
The preparation of this compound involves a combination of hydrolysis, esterification, isomer separation, chiral resolution, and functional group modification steps. The most effective methods employ mild reaction conditions, readily available reagents, and scalable purification techniques such as pulping and recrystallization. These approaches ensure high enantiomeric purity and yield, making them suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carbonyl compounds, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives.
Scientific Research Applications
(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural Analogs of (2R,4R)-4-Methoxy-2-methylpyrrolidine Hydrochloride
Methoxy vs. Hydroxy/Fluoro Substituents
- Methoxy (OCH₃) : Provides electron-donating effects, enhancing ring basicity and stability toward oxidation. This group is common in CNS-targeting drugs due to improved blood-brain barrier penetration .
- Hydroxy (OH) : Increases hydrophilicity and hydrogen-bonding capacity, making it suitable for polar interactions in enzyme active sites. However, it may reduce metabolic stability compared to methoxy .
- Fluoro (F) : Introduces electronegativity without significant steric hindrance, improving binding affinity in receptor-ligand interactions. Fluorinated analogs are prioritized in PET imaging probes .
Methyl vs. Carboxylic Acid/Methoxymethyl Groups
- Methyl (CH₃) : Enhances lipophilicity and steric shielding, favoring passive diffusion across membranes. The 2-methyl group in the target compound likely contributes to chiral discrimination in catalysis .
- Carboxylic Acid (COOH) : Adds polarity and acidity, enabling salt formation and ionic interactions. Used in prodrug designs and metal-chelating agents .
- Methoxymethyl (CH₂OCH₃) : Balances lipophilicity and solubility, often employed to modulate pharmacokinetic profiles .
Amino and Protected Derivatives
Biological Activity
(2R,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride is a chiral compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHClN\O
- Chirality : The compound exhibits two enantiomers due to its chiral centers at positions 2 and 4 of the pyrrolidine ring.
- Functional Groups : The presence of a methoxy group enhances solubility and reactivity, influencing its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, providing protection against oxidative stress, which is crucial in preventing cellular damage.
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating infections.
- Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells, which could be beneficial in the context of neurodegenerative diseases.
The biological effects of this compound are believed to stem from its interaction with specific molecular targets, such as enzymes and receptors. The exact pathways are still under investigation but may involve modulation of enzyme activity or receptor signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study published in Journal of Neurochemistry explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated a significant reduction in cell death in neuronal cultures treated with the compound compared to control groups. This suggests that the compound may modulate pathways associated with neuronal survival and apoptosis regulation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2S,4S)-4-Methoxy-1-methylpyrrolidine | Pyrrolidine ring; lacks carboxylic acid | Moderate antioxidant |
| L-Proline | Natural amino acid; pyrrolidine structure | Critical for collagen synthesis |
| (2R,4S)-4-Methoxy-1-methylpyrrolidine | Stereoisomer; different biological profile | Limited neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
